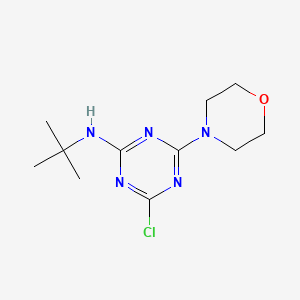
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Descripción general
Descripción
N-(tert-butyl)-4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as tert-butyl chloro triazinyl morpholine (TBCM), is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
TBCM acts as a competitive inhibitor of PTP1B by binding to its active site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells, making TBCM a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
Biochemical and physiological effects:
Studies have shown that TBCM treatment can improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce hepatic glucose production and lipid accumulation. TBCM has also been shown to have anti-inflammatory and anti-cancer properties, possibly through its inhibition of PTPs involved in these pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCM is a relatively stable and selective inhibitor of PTPs, making it a useful tool for studying the role of these enzymes in various cellular processes. However, its potency and specificity may vary depending on the cell type and experimental conditions, and further optimization of its structure and pharmacokinetic properties may be necessary for clinical development.
Direcciones Futuras
Future studies could focus on optimizing the structure and pharmacokinetic properties of TBCM to improve its efficacy and safety as a therapeutic agent. Other potential applications of TBCM could include the treatment of neurodegenerative diseases and cancer, as well as the development of novel PTP inhibitors based on its structure. Further research is also needed to elucidate the specific mechanisms of TBCM's effects on cellular signaling pathways and to identify potential biomarkers for patient selection and monitoring.
Aplicaciones Científicas De Investigación
TBCM has been extensively studied for its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. TBCM has also shown promising results in inhibiting other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, which are involved in various cellular signaling pathways.
Propiedades
IUPAC Name |
N-tert-butyl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-11(2,3)16-9-13-8(12)14-10(15-9)17-4-6-18-7-5-17/h4-7H2,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAZDQIGBPKRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3819359.png)
![1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone](/img/structure/B3819368.png)
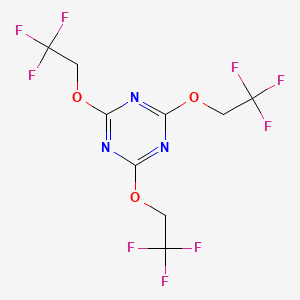


![ethyl 6-amino-4-mesityl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3819406.png)
![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
![2-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydro-1,3-naphthalenedicarbonitrile](/img/structure/B3819431.png)
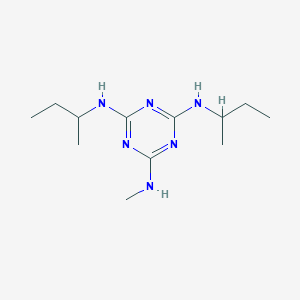
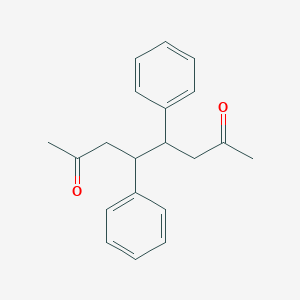
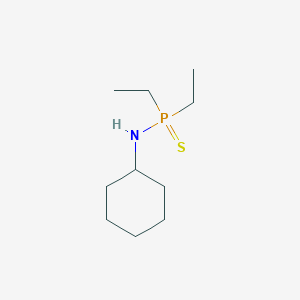
![2-[2-(4-ethylphenyl)-2-oxoethyl]-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide](/img/structure/B3819460.png)
![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)